1-Aminobut-3-yn-2-ol hydrochloride CAS number and properties
1-Aminobut-3-yn-2-ol hydrochloride CAS number and properties
An In-depth Technical Guide to 1-Aminobut-3-yn-2-ol Hydrochloride: A Versatile Chiral Building Block
Abstract
1-Aminobut-3-yn-2-ol hydrochloride is a specialized chiral building block featuring a propargyl group and an amino alcohol scaffold. This combination of functionalities makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of complex, biologically active molecules. The terminal alkyne provides a versatile handle for a wide array of chemical transformations, including coupling reactions and cycloadditions, while the chiral amino alcohol backbone is a common motif in numerous pharmaceutical agents. This guide provides a comprehensive overview of its properties, general synthetic approaches, potential applications in drug discovery, and essential safety protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.
Compound Profile and Physicochemical Properties
A specific CAS Number for 1-Aminobut-3-yn-2-ol as the hydrochloride salt is not readily indexed in major chemical databases. The free base, 1-Aminobut-3-yn-2-ol, is identified in PubChem with CID 18467387.[1] For the purpose of this guide, the properties of the hydrochloride salt have been calculated and are presented below. Researchers should verify the properties of their specific material via analytical characterization.
Chemical Structure:
Table 1: Physicochemical Properties of 1-Aminobut-3-yn-2-ol Hydrochloride
| Property | Value | Source |
| IUPAC Name | 1-aminobut-3-yn-2-ol;hydrochloride | - |
| Molecular Formula | C₄H₈ClNO | Calculated |
| Molecular Weight | 121.57 g/mol | Calculated |
| Free Base MW | 85.10 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (predicted) | [2] |
| Physical State | Solid | General knowledge |
Synthesis and Purification Strategies
A specific, peer-reviewed synthesis for 1-aminobut-3-yn-2-ol hydrochloride is not prominently available. However, its structure lends itself to established synthetic strategies for chiral propargylic amino alcohols. A common and logical approach involves the nucleophilic addition of an ethynyl group to a protected α-amino aldehyde.
General Synthetic Rationale
The key challenge in synthesizing this molecule is the stereocontrolled formation of the secondary alcohol. A plausible and widely used method involves the following conceptual steps:
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Starting Material Selection: Begin with a readily available, enantiopure starting material, such as an α-amino acid (e.g., L- or D-Alanine).
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Protection and Reduction: The amino group is protected (e.g., with Boc or Cbz protecting groups) and the carboxylic acid is reduced to the corresponding aldehyde (a Garner's aldehyde analogue). This step is critical to prevent side reactions.
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Alkynylation: The core C-C bond is formed via the stereoselective addition of an acetylide anion (e.g., ethynylmagnesium bromide or lithium acetylide) to the protected amino aldehyde. The stereochemistry of this addition is influenced by the existing chiral center and reaction conditions.
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Deprotection and Salt Formation: The amino protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.
Generalized Experimental Protocol
This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
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Step 1: Aldehyde Formation: Reduce an N-protected α-amino acid to its corresponding aldehyde using a suitable reducing agent (e.g., DIBAL-H) at low temperature (-78 °C) in an anhydrous solvent like dichloromethane (DCM) or THF.
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Step 2: Acetylide Addition: In a separate flask, prepare the ethynyl Grignard reagent by reacting ethynylmagnesium bromide in THF. Cool the protected amino aldehyde solution to 0 °C and slowly add the Grignard reagent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Step 3: Workup and Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Step 4: Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.
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Step 5: Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude N-protected amino alcohol intermediate using flash column chromatography.
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Step 6: Deprotection & Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane).
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Step 7: Isolation: Stir the solution until precipitation is complete. Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield the final 1-Aminobut-3-yn-2-ol hydrochloride.
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Step 8: Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric purity using chiral HPLC.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-Aminobut-3-yn-2-ol HCl.
Applications in Research and Drug Development
The true value of 1-aminobut-3-yn-2-ol hydrochloride lies in its identity as a chiral propargylamine. This class of compounds is of significant interest in medicinal chemistry due to the unique combination of structural features they offer.[3]
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Chiral Scaffold: Chirality is a critical factor for drug efficacy and safety, as different enantiomers of a drug can have vastly different biological activities.[4][5] Chiral amino alcohols are privileged structures found in many FDA-approved drugs. The specific stereochemistry of the hydroxyl and amino groups allows for precise three-dimensional interactions with biological targets like enzymes and receptors.[6]
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Versatile Alkyne Handle: The terminal propargyl group is a highly versatile functional group. It is a key substrate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used to link molecules together with high efficiency and selectivity. It can also participate in various other transformations, including Sonogashira couplings, C-H activation, and cyclization reactions, enabling the rapid diversification of lead compounds.[7]
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Bioisostere and Pharmacophore: The propargylamine motif itself is a recognized pharmacophore in medicinal chemistry. It is present in several marketed drugs and clinical candidates. For instance, propargylamines are known inhibitors of monoamine oxidase (MAO) enzymes, which are targets for treating depression and neurodegenerative diseases.
While direct applications of this specific molecule are not widely published, its structure is analogous to intermediates used in the synthesis of complex pharmaceuticals. For example, chiral amino alcohols like (R)-3-aminobutan-1-ol are key raw materials in the production of antiviral drugs such as dolutegravir.[8] The presence of the alkyne in 1-aminobut-3-yn-2-ol offers expanded synthetic possibilities compared to its saturated analogues.
Safety, Handling, and Storage
No specific Safety Data Sheet (SDS) is available for 1-aminobut-3-yn-2-ol hydrochloride. The data below is derived from a structurally similar compound, (S)-2-Aminobut-3-yn-1-ol HCl (CAS 898818-92-3), and should be used as a guideline only.[9] A thorough risk assessment should be conducted before handling.
Table 2: Hazard and Precautionary Information (Analogous Compound)
| Category | Information | Source |
| Pictograms | GHS07 (Exclamation Mark) | [9] |
| Signal Word | Warning | [9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
Handling Recommendations
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]
-
Avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]
-
Wash hands thoroughly after handling.[11]
Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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The hydrochloride salt form enhances stability and ease of handling compared to the free base.[2]
Conclusion
1-Aminobut-3-yn-2-ol hydrochloride is a high-value chiral synthon with significant potential for applications in drug discovery and complex molecule synthesis. Its bifunctional nature, combining a stereodefined amino alcohol with a reactive alkyne, provides a powerful platform for generating molecular diversity. While detailed public data on this specific molecule is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of chiral propargylamines. Proper adherence to safety protocols, based on data from analogous structures, is essential for its handling and use in a research setting.
References
- Patents, G. (n.d.). Method for producing propargylamine compounds.
- Patents, G. (n.d.). Process for the preparation of propargylamine.
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NIH. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Retrieved February 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved February 12, 2026, from [Link]
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NIH PubChem. (n.d.). 1-Amino-3-buten-2-OL. Retrieved February 12, 2026, from [Link]
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PubChemLite. (n.d.). 1-aminobut-3-en-2-ol hydrochloride. Retrieved February 12, 2026, from [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Retrieved February 12, 2026, from [Link]
- Patents, G. (n.d.). Preparation of chiral propargylic alcohol and ester intermediates of himbacine analogs.
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ResearchGate. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Retrieved February 12, 2026, from [Link]
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Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved February 12, 2026, from [Link]
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Wuhan Yingnuo Pharmaceutical Technology Co., Ltd. (2022). CAS: 88211-50-1, Chinese name: 3-butyn-1-amine hydrochloride. Retrieved February 12, 2026, from [Link]
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NIH PubChem. (n.d.). 1-Aminobut-3-YN-2-OL. Retrieved February 12, 2026, from [Link]
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NIH PubChem. (n.d.). (R)-1-Aminobut-3-en-2-ol. Retrieved February 12, 2026, from [Link]
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Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. Retrieved February 12, 2026, from [Link]
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MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved February 12, 2026, from [Link]
- Patents, G. (n.d.). Synthesis method of (R) -3-aminobutanol.
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